Vanadium hydroxide oxide phosphate Vanadium hydroxide oxide phosphate
Brand Name: Vulcanchem
CAS No.: 65232-89-5
VCID: VC3925446
InChI: InChI=1S/5H3O4P.5H2O.5O.6V/c5*1-5(2,3)4;;;;;;;;;;;;;;;;/h5*(H3,1,2,3,4);5*1H2;;;;;;;;;;;/q;;;;;;;;;;5*-2;;;;;;/p-20
SMILES: [OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V]
Molecular Formula: H5O30P5V6-30
Molecular Weight: 945.54 g/mol

Vanadium hydroxide oxide phosphate

CAS No.: 65232-89-5

Cat. No.: VC3925446

Molecular Formula: H5O30P5V6-30

Molecular Weight: 945.54 g/mol

* For research use only. Not for human or veterinary use.

Vanadium hydroxide oxide phosphate - 65232-89-5

Specification

CAS No. 65232-89-5
Molecular Formula H5O30P5V6-30
Molecular Weight 945.54 g/mol
IUPAC Name oxygen(2-);vanadium;pentahydroxide;pentaphosphate
Standard InChI InChI=1S/5H3O4P.5H2O.5O.6V/c5*1-5(2,3)4;;;;;;;;;;;;;;;;/h5*(H3,1,2,3,4);5*1H2;;;;;;;;;;;/q;;;;;;;;;;5*-2;;;;;;/p-20
Standard InChI Key DZHUTCDIQDURCC-UHFFFAOYSA-A
SMILES [OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V]
Canonical SMILES [OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V]

Introduction

Chemical Composition and Structural Features

Vanadium hydroxide oxide phosphate belongs to the broader class of vanadium phosphate materials, which are renowned for their catalytic and electrochemical properties. Its molecular formula, V6(OH)3O3(PO4)7\text{V}_6(\text{OH})_3\text{O}_3(\text{PO}_4)_7 \,, indicates a stoichiometric ratio of vanadium (V), oxygen (O), hydroxide (OH), and phosphate (PO43\text{PO}_4^{3-}) groups. Structural analyses reveal a layered architecture comprising corner-sharing VO6\text{VO}_6 octahedra and PO4\text{PO}_4 tetrahedra, interconnected via hydroxide bridges . The presence of both V4+\text{V}^{4+} and V5+\text{V}^{5+} oxidation states within the framework contributes to redox activity, a critical feature for catalytic applications .

Crystallographic Data

X-ray diffraction studies of V6(OH)3O3(PO4)7\text{V}_6(\text{OH})_3\text{O}_3(\text{PO}_4)_7 indicate a monoclinic crystal system with space group P21/cP2_1/c. Key lattice parameters include a=10.25A˚a = 10.25 \, \text{Å}, b=6.78A˚b = 6.78 \, \text{Å}, c=12.94A˚c = 12.94 \, \text{Å}, and β=112.3\beta = 112.3^\circ . The structure features alternating layers of VO6\text{VO}_6 octahedra and PO4\text{PO}_4 tetrahedra, stabilized by hydrogen bonding between hydroxide groups and phosphate oxygen atoms.

Table 1: Structural Parameters of V6(OH)3O3(PO4)7\text{V}_6(\text{OH})_3\text{O}_3(\text{PO}_4)_7

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Lattice Constantsa=10.25A˚a = 10.25 \, \text{Å}, b=6.78A˚b = 6.78 \, \text{Å}, c=12.94A˚c = 12.94 \, \text{Å}, β=112.3\beta = 112.3^\circ
CoordinationVO6\text{VO}_6 octahedra, PO4\text{PO}_4 tetrahedra

Synthesis and Preparation

The synthesis of vanadium hydroxide oxide phosphate typically involves hydrothermal or solvothermal methods under controlled redox conditions. A representative protocol involves the reaction of V2O5\text{V}_2\text{O}_5, H3PO4\text{H}_3\text{PO}_4, and a reducing agent (e.g., oxalic acid) in aqueous media at elevated temperatures (160–200°C) . The reducing agent ensures partial reduction of V5+\text{V}^{5+} to V4+\text{V}^{4+}, critical for stabilizing the mixed-valence framework.

Key Synthesis Steps

  • Precursor Preparation: Dissolve V2O5\text{V}_2\text{O}_5 and oxalic acid in deionized water to form a vanadium(IV) oxalate complex .

  • Phosphate Incorporation: Introduce NH4H2PO4\text{NH}_4\text{H}_2\text{PO}_4 to the solution, facilitating the formation of PO43\text{PO}_4^{3-}-bridged vanadium clusters.

  • Hydrothermal Treatment: Heat the mixture in a Teflon-lined autoclave at 160°C for 16–24 hours to promote crystallization .

  • Calcination: Anneal the product under inert or reducing atmospheres (e.g., Ar/H2\text{Ar/H}_2) to optimize phase purity and structural stability .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of V6(OH)3O3(PO4)7\text{V}_6(\text{OH})_3\text{O}_3(\text{PO}_4)_7 reveals a three-stage decomposition process:

  • Dehydration (100–200°C): Loss of adsorbed water and structural hydroxide groups.

  • Phosphate Condensation (300–500°C): Formation of pyrophosphate (P2O74\text{P}_2\text{O}_7^{4-}) linkages via condensation of PO43\text{PO}_4^{3-} groups .

  • Vanadium Reduction (>600°C): Partial reduction of V5+\text{V}^{5+} to V4+\text{V}^{4+}, accompanied by structural collapse .

Redox Behavior

Cyclic voltammetry studies in non-aqueous electrolytes demonstrate reversible redox peaks at E1/2=3.8VE_{1/2} = 3.8 \, \text{V} and 4.0V(vs. K/K+)4.0 \, \text{V} \, (\text{vs. K/K}^+), corresponding to V5+/V4+\text{V}^{5+}/\text{V}^{4+} and V4+/V3+\text{V}^{4+}/\text{V}^{3+} transitions, respectively . This bifunctional redox activity underpins its utility in potassium-ion battery cathodes.

Table 2: Electrochemical Properties of V6(OH)3O3(PO4)7\text{V}_6(\text{OH})_3\text{O}_3(\text{PO}_4)_7

PropertyValue
Redox Potentials3.8V,4.0V(vs. K/K+)3.8 \, \text{V}, 4.0 \, \text{V} \, (\text{vs. K/K}^+)
Specific Capacity120mAh g1120 \, \text{mAh g}^{-1} (at 0.1C)
Cycle Stability95% capacity retention after 100 cycles

Challenges and Future Directions

While vanadium hydroxide oxide phosphate shows potential, challenges remain in scaling up synthesis and mitigating vanadium leaching during catalytic cycles. Future research should explore:

  • Doping Strategies: Incorporation of transition metals (e.g., Fe, Mn) to enhance electronic conductivity .

  • Composite Architectures: Integration with carbon matrices to improve rate capability in battery applications .

  • Mechanistic Studies: In situ spectroscopic techniques to elucidate reaction pathways in catalytic processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator